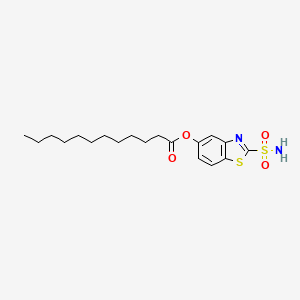
6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline and indazole moiety, which are known for their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives .
Aplicaciones Científicas De Investigación
6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a kinase inhibitor
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another kinase inhibitor used in cancer therapy.
Erlotinib: Similar to gefitinib, used for treating non-small cell lung cancer.
Tandutinib: A kinase inhibitor with applications in leukemia research.
Uniqueness
6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other kinase inhibitors. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H22N4O3 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine |
InChI |
InChI=1S/C21H22N4O3/c1-5-22-21-14-7-6-13(10-17(14)25(2)24-21)28-18-8-9-23-16-12-20(27-4)19(26-3)11-15(16)18/h6-12H,5H2,1-4H3,(H,22,24) |
Clave InChI |
RTWXEPJOWUMGMI-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NN(C2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B8474843.png)

![8-(1H-Indene-2-carbonyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8474847.png)






![2-[4-(3-Nitro-phenoxy)-butyl]-isoindole-1,3-dione](/img/structure/B8474906.png)

